(5-METHYL-2-FURYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
(5-METHYL-2-FURYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a furan ring substituted with a methyl group, a piperazine ring bonded to a sulfonyl group, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-2-FURYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Substitution with Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid such as aluminum chloride.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base like pyridine.
Formation of Methanone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (5-METHYL-2-FURYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-METHYL-2-FURYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to active sites, while the piperazine ring might influence the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-METHYL-2-FURYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
- (5-METHYL-2-FURYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Uniqueness
Compared to similar compounds, (5-METHYL-2-FURYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the presence of the methyl group on the phenyl ring. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5-methylfuran-2-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-3-6-15(7-4-13)24(21,22)19-11-9-18(10-12-19)17(20)16-8-5-14(2)23-16/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIWYFRQHUJWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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